3-N-[(E)-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride
Description
3-N-[(E)-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride is a complex organic compound that belongs to the class of triazole derivatives.
Properties
IUPAC Name |
3-N-[(E)-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O.2ClH/c1-11-9-14(10-19-21-17-22-20-13(3)24(17)18)12(2)23(11)15-5-7-16(25-4)8-6-15;;/h5-10H,18H2,1-4H3,(H,21,22);2*1H/b19-10+;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRJEFAEEXJCFK-DLFBYYCRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C=NNC3=NN=C(N3N)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)/C=N/NC3=NN=C(N3N)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-N-[(E)-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride typically involves the reaction of 1-(4-methoxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde with 5-methyl-1,2,4-triazole-3,4-diamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Scientific Research Applications
3-N-[(E)-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and antiviral agent due to its ability to inhibit the growth of certain pathogens.
Medicine: It is being studied for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, thereby inhibiting their activity. This can lead to the disruption of essential biological processes in pathogens, resulting in their death or inhibition of growth. The exact molecular targets and pathways involved depend on the specific application and the organism being targeted .
Comparison with Similar Compounds
Similar compounds to 3-N-[(E)-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride include:
N-[[3-(4-methoxyphenyl)-1-phenyl-4-pyrazolyl]methylideneamino]benzenesulfonamide: This compound has similar structural features and biological activities.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with similar chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
